N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a 2,3-dihydrobenzofuran moiety linked to a hydroxyethyl group and a methoxybenzenesulfonamide group
Mechanism of Action
Target of Action
It’s worth noting that benzofuran compounds, which this compound is a derivative of, generally interact with various biogenic amine transporters .
Mode of Action
Benzofuran derivatives have been found to have varying potencies and selectivities at human transporters for dopamine, norepinephrine, or serotonin (hdat, hnet, or hsert, respectively) . This suggests that N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide may interact with these transporters, leading to changes in neurotransmitter uptake and release.
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a range of downstream effects.
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be speculated that this compound may have potential therapeutic effects in various disease conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves multiple steps:
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Formation of the 2,3-dihydrobenzofuran ring: : This can be achieved through cyclization reactions involving appropriate precursors. For example, the cyclization of ortho-hydroxyaryl ketones with ethylene glycol under acidic conditions can form the dihydrobenzofuran ring .
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Introduction of the hydroxyethyl group: : This step can be accomplished by reacting the dihydrobenzofuran intermediate with ethylene oxide or a similar reagent under basic conditions .
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Attachment of the methoxybenzenesulfonamide group: : This can be done by reacting the hydroxyethyl-dihydrobenzofuran intermediate with methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener reaction conditions and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
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Oxidation: : The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate .
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Reduction: : The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride .
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Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions .
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide has several scientific research applications:
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Medicinal Chemistry: : This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules .
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Materials Science: : The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties .
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Biological Studies: : It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-aryloxoyphenoxy)propionamides: These compounds share the dihydrobenzofuran core but differ in their substituents, leading to different biological activities.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: This compound is structurally similar but belongs to a different class of bioactive molecules.
Uniqueness
N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide is unique due to its combination of the dihydrobenzofuran ring with a hydroxyethyl and methoxybenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-22-16-4-2-3-5-17(16)24(20,21)18-11-14(19)12-6-7-15-13(10-12)8-9-23-15/h2-7,10,14,18-19H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPSUKJGOHSSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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